Cas no 15073-00-4 (4α-Methylcholesterol)

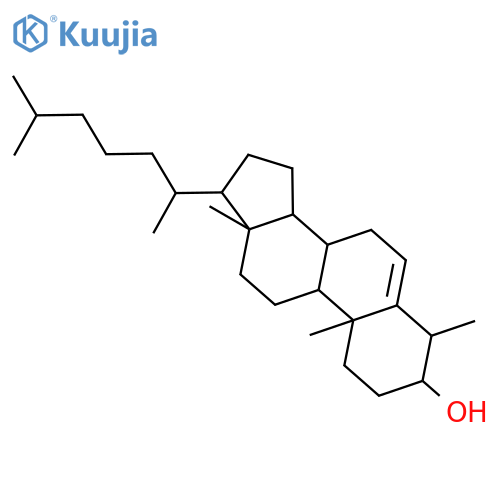

4α-Methylcholesterol structure

商品名:4α-Methylcholesterol

4α-Methylcholesterol 化学的及び物理的性質

名前と識別子

-

- (3beta,4alpha)-4-Methylcholest-5-en-3-ol

- 4α-Methyl-cholest-5-en-3β-ol

- 4α-Methylcholesterol

- AKOS040756870

- CS-0145851

- 4?-Methyl-cholest-5-en-3?-ol

- DA-49761

- QAA07300

- Cholest-5-en-3-ol, 4-methyl-, (3b,4a)-

- HY-N8531

- 4a-methylcholesterol

- 4

- 4??-Methylcholesterol

- 15073-00-4

- (3S,4S,8S,9S,10R,13R,14S,17R)-4,10,13-Trimethyl-17-((R)-6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol;

- 4alpha-Methylcholesterol

- 4a-Methyl-cholest-5-en-3b-ol

- (3S,4S,8S,9S,10R,13R,14S,17R)-4,10,13-trimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

- A-Methylcholesterol

-

- インチ: InChI=1S/C28H48O/c1-18(2)8-7-9-19(3)22-12-13-24-21-10-11-23-20(4)26(29)15-17-28(23,6)25(21)14-16-27(22,24)5/h11,18-22,24-26,29H,7-10,12-17H2,1-6H3

- InChIKey: PZELUKPNJYWGOY-UHFFFAOYSA-N

- ほほえんだ: CC(C)CCCC(C)C1CCC2C3CC=C4C(C)C(O)CCC4(C)C3CCC12C |t:14|

計算された属性

- せいみつぶんしりょう: 400.370516150g/mol

- どういたいしつりょう: 400.370516150g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 29

- 回転可能化学結合数: 5

- 複雑さ: 620

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 9

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 20.2Ų

- 疎水性パラメータ計算基準値(XlogP): 8.9

4α-Methylcholesterol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | M295715-25mg |

4a-Methyl-cholest-5-en-3b-ol |

15073-00-4 | 25mg |

$884.00 | 2023-05-18 | ||

| TRC | M295715-50mg |

4a-Methyl-cholest-5-en-3b-ol |

15073-00-4 | 50mg |

$ 1633.00 | 2023-09-07 | ||

| MedChemExpress | HY-N8531-5mg |

4α-Methylcholesterol |

15073-00-4 | 5mg |

¥9000 | 2022-06-06 | ||

| A2B Chem LLC | AW55324-10mg |

Cholest-5-en-3-ol, 4-methyl-, (3b,4a)- |

15073-00-4 | 10mg |

$489.00 | 2024-04-20 | ||

| MedChemExpress | HY-N8531-10mg |

4α-Methylcholesterol |

15073-00-4 | 10mg |

¥15000 | 2022-06-06 | ||

| TRC | M295715-5mg |

4a-Methyl-cholest-5-en-3b-ol |

15073-00-4 | 5mg |

$224.00 | 2023-05-18 | ||

| TRC | M295715-100mg |

4a-Methyl-cholest-5-en-3b-ol |

15073-00-4 | 100mg |

$ 3105.00 | 2023-09-07 | ||

| MedChemExpress | HY-N8531-5mg |

4α-Methylcholesterol |

15073-00-4 | 5mg |

¥9000 | 2021-07-08 | ||

| MedChemExpress | HY-N8531-25mg |

4α-Methylcholesterol |

15073-00-4 | 25mg |

¥26000 | 2021-07-08 | ||

| A2B Chem LLC | AW55324-50mg |

Cholest-5-en-3-ol, 4-methyl-, (3b,4a)- |

15073-00-4 | 50mg |

$1707.00 | 2024-04-20 |

4α-Methylcholesterol 関連文献

-

M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347

-

Peter Kauffman,Elain Fu,Barry Lutz,Paul Yager Lab Chip, 2010,10, 2614-2617

-

Luisa D'Urso,Cristina Satriano,Giuseppe Forte,Giuseppe Compagnini,Orazio Puglisi Phys. Chem. Chem. Phys., 2012,14, 14605-14610

-

Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069

15073-00-4 (4α-Methylcholesterol) 関連製品

- 68155-51-1(3,4-Bis(isopropyl)phenyl Diphenyl Phosphate)

- 313686-23-6((2Z)-3-(4-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)

- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)

- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)

- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)

- 1805446-61-0(5-Bromo-2-(difluoromethyl)-3-nitropyridine-6-carboxylic acid)

- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)

- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)

- 2228649-48-5(1-(3-tert-butylphenyl)-2-(methylamino)ethan-1-one)

- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:15073-00-4)4α-Methylcholesterol

清らかである:99%/99%/99%

はかる:1mg/5mg/10mg

価格 ($):193.0/483.0/772.0